![molecular formula C15H25N3 B1392658 {3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine CAS No. 808739-18-6](/img/structure/B1392658.png)
{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine
Vue d'ensemble
Description
“{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” is a chemical compound with the molecular formula C15H25N3 . It is used in scientific research and has been mentioned in various patents and literature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” can be analyzed using spectroscopic methods such as FT-IR and FT Raman, as well as quantum mechanical studies . The Density Functional Theory (DFT) approach is often used to investigate the molecular structure and vibrational spectrum .
Chemical Reactions Analysis
The chemical reactions involving “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” can be studied using various spectroscopic and quantum mechanical methods . These investigations provide insights into the molecular structure, electronic, and vibrational characteristics of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine” can be studied using spectroscopic methods and quantum mechanical studies . These investigations provide insights into the molecular structure, electronic, and vibrational characteristics of the compound .
Applications De Recherche Scientifique
-
Pharmaceutical Research
- Application: The compound is used in the development of highly selective 5-HT1A receptor inhibitors .
- Method: The compound is synthesized and then tested for its binding affinity against the 5-HT1A receptor .
- Results: The compound proved to be a highly selective ligand towards the 5-HT1A receptor with a binding constant of 1.2 nM .
-
Treatment of Motor Neuron Diseases and Neuromuscular Junction Disorders
-
Organic Synthesis
-
Antibacterial Activity
-
Treatment of Neurodegenerative Diseases
-
Pharmacokinetic Modulation
- Application: The compound is used to positively modulate the pharmacokinetic properties of a drug substance .
- Method: The compound is synthesized and then tested for its binding affinity against the 5-HT1A receptor .
- Results: The compound proved to be a highly selective ligand towards the 5-HT1A receptor with a binding constant of 1.2 nM .
-
Antibacterial Activity
-
Treatment of Neurodegenerative Diseases
-
Pharmacokinetic Modulation
- Application: The compound is used to positively modulate the pharmacokinetic properties of a drug substance .
- Method: The compound is synthesized and then tested for its binding affinity against the 5-HT1A receptor .
- Results: The compound proved to be a highly selective ligand towards the 5-HT1A receptor with a binding constant of 1.2 nM .
Propriétés
IUPAC Name |
3-[4-(2,4-dimethylphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-4-5-15(14(2)12-13)18-10-8-17(9-11-18)7-3-6-16/h4-5,12H,3,6-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZAPNPQNORXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]propyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



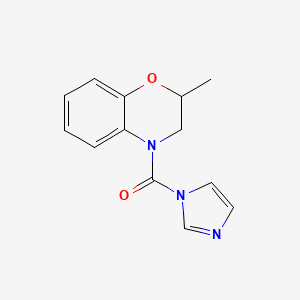
![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)
![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)
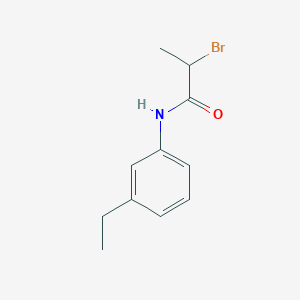
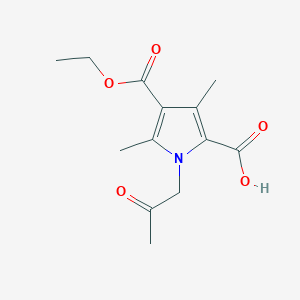
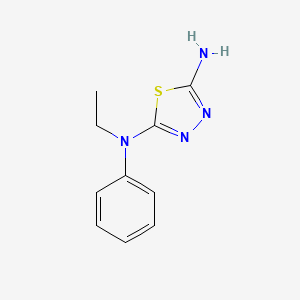
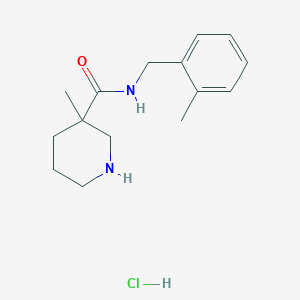
![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)
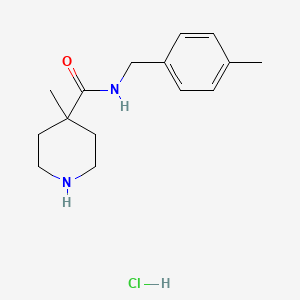
![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)